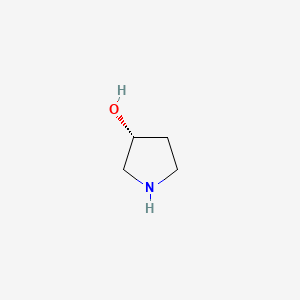

(R)-3-Hydroxypyrrolidine

説明

®-3-Hydroxypyrrolidine is a chiral organic compound with the molecular formula C4H9NO It is a derivative of pyrrolidine, featuring a hydroxyl group (-OH) attached to the third carbon in the ring structure

準備方法

Synthetic Routes and Reaction Conditions: ®-3-Hydroxypyrrolidine can be synthesized through several methods. One common approach involves the reduction of 3-pyrrolidinone using a chiral reducing agent to ensure the desired enantiomer is obtained. Another method includes the asymmetric hydrogenation of 3-pyrrolidinone in the presence of a chiral catalyst.

Industrial Production Methods: Industrial production of ®-3-Hydroxypyrrolidine typically involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing chiral catalysts and specific reaction conditions to achieve the desired product.

化学反応の分析

Types of Reactions: ®-3-Hydroxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Pyrrolidinone or 3-pyrrolidinecarboxaldehyde.

Reduction: Various alkyl or aryl derivatives of pyrrolidine.

Substitution: Halogenated pyrrolidines or other substituted derivatives.

科学的研究の応用

Pharmaceutical Development

(R)-3-Hydroxypyrrolidine serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its application in drug formulation is largely attributed to its ability to enhance the efficacy and selectivity of therapeutic agents. Notable uses include:

- Neurotransmitter Modulation : The compound is utilized in research aimed at understanding neurotransmitter activity, which is vital for developing treatments for conditions such as depression and anxiety disorders .

- Drug Synthesis : It plays a role in synthesizing drugs like calcium antagonists and carbapenem antibiotics, which are essential for treating cardiovascular diseases and bacterial infections, respectively .

Chiral Catalysis

As a chiral auxiliary, this compound is employed in asymmetric synthesis processes to produce enantiomerically pure compounds. This characteristic is essential for creating pharmaceuticals that require specific stereochemistry for optimal biological activity. Its use in chiral catalysis enhances the efficiency of reactions and increases yields of desired enantiomers .

Biochemical Research

In biochemical studies, this compound contributes to understanding brain chemistry and the mechanisms underlying various neurological conditions. Research has shown that it can affect neurotransmitter systems, making it a valuable tool for investigating potential therapeutic targets .

Material Science

The compound's unique chemical properties enable its application in material science, particularly in the development of novel polymers. These materials can exhibit enhanced performance characteristics, which are beneficial in various industrial applications ranging from coatings to biomedical devices .

Analytical Chemistry

This compound is also used in analytical chemistry techniques such as chromatography. It aids in identifying and quantifying other compounds within complex mixtures, facilitating advancements in both research and quality control processes .

Case Study 1: Neurotransmitter Activity

A study highlighted the role of this compound derivatives in modulating neurotransmitter activity, demonstrating potential pathways for developing new antidepressants. The findings indicated that specific derivatives could enhance serotonin receptor activity, suggesting avenues for further pharmaceutical exploration .

Case Study 2: Chiral Synthesis

生物活性

(R)-3-Hydroxypyrrolidine, also known as (R)-Pyrrolidin-3-ol, is a chiral compound with significant biological activity, particularly in medicinal chemistry. With the molecular formula CHNO and a molecular weight of 87.12 g/mol, this compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, including calcium antagonists and antibiotics. This article reviews the biological activities, applications, and relevant case studies surrounding this compound.

- CAS Number : 2799-21-5

- Appearance : Clear yellow to orange-brown viscous liquid

- Uses : Primarily in the preparation of allosteric BCR-ABL bifunctional proteolysis targeting chimera compounds and other pharmaceutical intermediates .

Biological Activity

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound is involved in the development of targeted therapies against cancers such as chronic myeloid leukemia (CML). Its role in synthesizing bifunctional proteolysis targeting chimera compounds has shown promise in selectively degrading oncoproteins associated with cancer .

- Neurotransmitter Precursor : The compound serves as a precursor for neurotransmitters, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases .

- Synthesis of Bioactive Compounds : It is utilized in synthesizing various bioactive molecules, including analgesics and antibiotics, highlighting its importance in drug discovery and development .

Case Study 1: Synthesis and Activity of N-Protected 3-Hydroxypyrrolidines

A study published by the American Chemical Society demonstrated that N-benzyl-3-hydroxypyrrolidine exhibited enzymatic activity with a yield of 5.8 U/g CDW when synthesized using Sphingomonas bacteria. The compound's enantiomeric excess (ee) was improved through crystallization techniques, indicating its potential for further optimization in pharmaceutical applications .

Case Study 2: Application in Antibiotic Development

This compound was investigated as an intermediate for synthesizing carbapenem antibiotics. The compound's structural properties were essential for enhancing the efficacy of these antibiotics against resistant bacterial strains, showcasing its vital role in addressing public health challenges related to antibiotic resistance .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 87.12 g/mol |

| CAS Number | 2799-21-5 |

| Appearance | Clear yellow to orange-brown viscous liquid |

| Biological Activity | Description |

|---|---|

| Anticancer | Targeted therapy for CML |

| Neurotransmitter Precursor | Involved in neurotransmission |

| Synthesis of Bioactive Compounds | Intermediate for analgesics and antibiotics |

特性

IUPAC Name |

(3R)-pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZLHWJQPUNKB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374748 | |

| Record name | (R)-3-Hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-21-5 | |

| Record name | (-)-3-Pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-pyrrolidin-3-ol interact with bacterial quorum sensing systems?

A: Research suggests that (R)-pyrrolidin-3-ol primarily targets the AI-1-mediated quorum sensing system in bacteria like Escherichia coli by binding to SdiA proteins []. This binding disrupts the bacteria's ability to communicate and coordinate behavior, potentially offering an alternative to traditional antibiotics.

Q2: What are the potential synergistic or antagonistic effects of (R)-pyrrolidin-3-ol when combined with antibiotics?

A: Interestingly, studies show that (R)-pyrrolidin-3-ol can exhibit both synergistic and antagonistic effects depending on the co-administered antibiotic. While it shows additive effects with sulfamethoxazole and tetracycline, it demonstrates antagonism when combined with antibiotics that stimulate SdiA protein production []. This highlights the importance of understanding the specific interactions between (R)-pyrrolidin-3-ol and other drugs.

Q3: Beyond its biological activity, what other applications does (R)-pyrrolidin-3-ol have?

A: (R)-Pyrrolidin-3-ol is a versatile chiral building block in organic synthesis. For instance, it's a key component in synthesizing lead-free organic-inorganic hybrid semiconductors with promising nonlinear optical (NLO) properties []. These materials hold potential for applications in photonic devices and sensors.

Q4: Are there efficient and scalable methods for synthesizing (R)-pyrrolidin-3-ol?

A: Yes, recent developments have focused on developing sustainable and scalable synthetic routes for (R)-pyrrolidin-3-ol. One such method involves an enone-promoted decarboxylation of trans-4-hydroxy-l-proline using biomass-derived isophorone, a process shown to be more efficient in a continuous flow setting compared to traditional batch reactions []. This approach provides a greener alternative for accessing this valuable chiral building block.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。